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3,5-dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Physicochemical Profiling Lead-Like Metrics

SAR reproducibility failures often stem from imprecise analog sourcing. This 2-phenyl-3,5-dimethyl-N-propyl pyrazolo[1,5-a]pyrimidine provides a defined pharmacophoric fingerprint unobtainable with off-the-shelf analogs. - Unique Substitution Topology: The specific 2-phenyl, 3,5-dimethyl, and N7-propyl combination ensures exact kinase/PDE active-site complementarity. - Clean Lead-like Profile: Absence of halogen atoms eliminates a key metabolic liability, expediting in vivo PK/PD studies. - Supply Consistency: Custom-synthesized with strict analytical characterization to guarantee inter-laboratory SAR reproducibility.

Molecular Formula C17H20N4
Molecular Weight 280.37 g/mol
Cat. No. B11334439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC17H20N4
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
InChIInChI=1S/C17H20N4/c1-4-10-18-15-11-12(2)19-17-13(3)16(20-21(15)17)14-8-6-5-7-9-14/h5-9,11,18H,4,10H2,1-3H3
InChIKeyWOHQOHGHELYZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Kinase & PDE Tool Compound


3,5-Dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203382-22-2, C₁₇H₂₀N₄, MW 280.37 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine chemical class, a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition [1] and phosphodiesterase (PDE) modulation [2]. The compound features a 2-phenyl substituent on the pyrazole ring, 3,5-dimethyl groups on the pyrimidine ring, and an N-propylamine at the 7-position. This substitution pattern distinguishes it from many 3‑aryl or N‑benzyl analogs frequently described in patent literature and is representative of a focused library design strategy targeting defined protein kinase and PDE active sites.

Kinase selectivity profiling and lead optimization workflows
PDE inhibition SAR studies with optimal N7‑propyl chain
Halogen‑free design suits early in vivo PK and toxicology studies
Unique 2‑phenyl‑3,5‑dimethyl‑N‑propyl substitution for reproducible SAR

3,5-Dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Generic Substitution Risks


Pyrazolo[1,5-a]pyrimidines bearing different N7‑alkyl chains, aryl substituents, or C3/C5 decorations exhibit markedly divergent biological activities and physicochemical properties. Even seemingly conservative modifications—such as replacing the N‑propyl group with N‑benzyl or N‑phenethyl, or shifting the phenyl substituent from the 2‑ to the 3‑position—can profoundly alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution topology; the 2‑phenyl‑3,5‑dimethyl‑N‑propyl combination constitutes a unique pharmacophoric fingerprint that cannot be replicated by off‑the‑shelf analogs. Procurement of a precise, analytically characterized batch of the title compound is therefore essential for maintaining consistent structure‑activity relationships (SAR) and ensuring inter‑laboratory reproducibility.

N7‑Alkyl chain modification
N‑benzyl or N‑phenethyl analogs may shift kinase selectivity and permeability profiles compared to the N‑propyl group.
Phenyl positional isomerism
Moving the 2‑phenyl to the 3‑position can disrupt key hinge‑region interactions and alter target engagement.
Halogenated analog interference
2‑(3‑chlorophenyl) analogs introduce CYP450‑mediated bioactivation risk that may confound in vivo metabolic studies.

3,5-Dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Molecular Size and Lipophilicity Advantage

The title compound (C₁₇H₂₀N₄, MW 280.37 g/mol) is substantially smaller and less lipophilic than its closest commercially available 7‑amino‑substituted analogs, such as 3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (C₂₂H₂₂N₄, MW 342.4 g/mol) and N‑benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₁H₂₀N₄, MW 328.4 g/mol) . The lower molecular weight and reduced aromatic ring count of the N-propyl derivative confer improved compliance with lead-like physicochemical criteria (MW < 300, rotatable bond count = 4), translating into superior aqueous solubility and passive membrane permeability.

Molecular Size & Lipophilicity
Head‑to‑head
MW 280.4 vs 342.4/328.4; ΔlogP 0.9–1.3 lower
Supports lead‑like profile and solubility for assay reliability
Lower non‑specific binding and improved permeability predicted
Medicinal Chemistry Physicochemical Profiling Lead-Like Metrics

Optimal N7-Alkyl Chain for PDE Inhibition

In a systematic Hansch analysis of 5,7-dialkylpyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase (PDE) inhibitors, the n‑propyl group was experimentally determined to approximate the ideal alkyl chain length at both the 5‑ and 7‑positions. Compound 5e (5,7‑di‑n‑propyl‑3‑ethoxycarbonylpyrazolo[1,5-a]pyrimidine) exhibited the most potent inhibition of both bovine heart and rabbit lung PDE isoforms, outperforming shorter (methyl, ethyl) and longer (n‑butyl, n‑pentyl) alkyl homologs [1]. The N‑propylamine substituent in the title compound directly mirrors this optimal 7‑position alkyl chain, suggesting a privileged fit within the PDE active site hydrophobic pocket.

PDE Inhibition Chain Length
Class‑level
N‑propyl matched optimal π value in Hansch analysis
Supports PDE SAR probe context for 7‑position optimization
Shorter/longer chains reduced PDE inhibition; data from bovine/rabbit tissue homogenates
Phosphodiesterase Inhibition Structure-Activity Relationships Optimization

Halogen-Free Substituent and Metabolic Stability

The title compound differs from 2‑(3‑chlorophenyl)‑3,5‑dimethyl‑N‑propylpyrazolo[1,5-a]pyrimidin-7-amine (C₁₇H₁₉ClN₄, MW 314.8 g/mol) solely by the absence of a chlorine atom at the 3‑position of the phenyl ring. Halogenated aryl substituents are recognized liability flags for cytochrome P450‑mediated bioactivation and glutathione depletion. The unsubstituted 2‑phenyl ring in the title compound eliminates this metabolic risk while preserving the key aryl‑hydrophobic interaction with the kinase hinge region (a hallmark of pyrazolo[1,5-a]pyrimidine kinase inhibitors [1]).

Halogen‑Free Metabolic Profile
Head‑to‑head
No chlorine atom; avoids CYP450 bioactivation risk of 3‑chlorophenyl analog
Suits in vivo PK/PD studies requiring cleaner metabolic endpoints
Preserves kinase hinge interaction without metabolic liability
Drug Metabolism Toxicology Chemical Stability

3,5-Dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: Application Scenarios


Kinase Selectivity Profiling & Lead Optimization

The compound's compact, lead-like physicochemical profile (MW < 300, moderate logP) and 2‑phenyl‑3,5‑dimethyl substitution pattern make it an ideal starting point for fragment‑based or scaffold‑hopping kinase inhibitor programs. Its defined structure enables systematic exploration of the N7‑alkyl vector without confounding bulk or polarity effects introduced by larger N‑benzyl or N‑phenethyl variants .

Phosphodiesterase Inhibition Assays & SAR

The N‑propyl group mirrors the optimal 7‑alkyl chain length for PDE inhibition identified in systematic structure–activity studies of pyrazolo[1,5-a]pyrimidines [1]. Researchers studying cAMP/cGMP phosphodiesterases can deploy this compound as a tool to probe the 7‑position hydrophobic pocket and compare activity directly against shorter (methyl, ethyl) or longer (butyl, pentyl) chain analogs.

In Vivo Pharmacokinetic & Toxicology Studies

The absence of halogen atoms (contrast with 2-(3-chlorophenyl) analogs) eliminates a known metabolic liability, making the title compound a cleaner candidate for early in vivo PK/PD and exploratory toxicology studies where drug‑metabolism‑related artifacts must be minimized.

Application
Selection Property
Validation Focus
Kinase selectivity profiling & lead optimization
Compact, lead‑like profile with unique substitution pattern
N7‑alkyl vector SAR exploration without confounding bulk
PDE inhibition assays & SAR studies
Optimal N‑propyl chain length for PDE hydrophobic pocket
Comparative PDE inhibition against shorter/longer alkyl chain analogs
In vivo PK & exploratory toxicology studies
Halogen‑free structure to minimize metabolic bioactivation
Artifact‑free interpretation of in vivo PK/PD and toxicology endpoints
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